molecular formula C12H9ClO B3057776 2-Chloro-6-phenylphenol CAS No. 85-97-2

2-Chloro-6-phenylphenol

Cat. No.: B3057776
CAS No.: 85-97-2
M. Wt: 204.65 g/mol
InChI Key: XBILVINOJVKEHG-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylphenol is an organic compound belonging to the family of phenols. It is characterized by the presence of a chlorine atom and a phenyl group attached to a phenol ring. This compound is known for its white crystalline appearance and has the molecular formula C13H9ClO with a molar mass of 218.66 g/mol.

Preparation Methods

The synthesis of 2-Chloro-6-phenylphenol can be achieved through various methods. One common method involves the chlorination of o-phenylphenol using phosphorus trichloride and anhydrous zinc chloride . The reaction is carried out by adding molten o-phenylphenol to a mixed solution of phosphorus trichloride and anhydrous zinc chloride under rapid stirring. The resulting mixture is then distilled to recover phosphorus trichloride, followed by heating to obtain the desired product.

Chemical Reactions Analysis

2-Chloro-6-phenylphenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into various hydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the phenyl group can be replaced by other substituents.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-phenylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals.

Comparison with Similar Compounds

2-Chloro-6-phenylphenol can be compared with other phenolic compounds such as:

    2-Phenylphenol: Similar in structure but lacks the chlorine atom, making it less effective as a disinfectant.

    4-Phenylphenol: Another phenolic compound with a different substitution pattern, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its antimicrobial activity and makes it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H9ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XBILVINOJVKEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID8041408
Record name 2-Chloro-6-phenylphenol
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Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Light yellow viscous liquid with a slight odor; mp = 6 deg C; [Merck Index]
Record name 2-Phenyl-6-chlorophenol
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CAS No.

85-97-2, 1322-19-6, 1331-46-0, 53537-62-5
Record name 2-Hydroxy-3-chlorobiphenyl
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Record name 2-Phenyl-6-chlorophenol
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Record name Biphenylol, chloro-
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Record name (1,1'-Biphenyl)-2-ol, ar-chloro-
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Record name 4(OR 6)-Chloro-2-phenylphenol
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Record name 2-PHENYL-6-CHLOROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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